N-(4-acetylphenyl)benzamide

Catalog No.
S775089
CAS No.
5411-13-2
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-acetylphenyl)benzamide

CAS Number

5411-13-2

Product Name

N-(4-acetylphenyl)benzamide

IUPAC Name

N-(4-acetylphenyl)benzamide

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)

InChI Key

ZJXQWYZBPKDYLS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Synthesis

N-(4-acetylphenyl)benzamide is an organic compound synthesized through the reaction of benzoyl chloride and p-aminoacetophenone. This reaction is an example of an amide coupling reaction, where the carbonyl group of the acyl chloride reacts with the amine group of the aromatic amine to form an amide bond. [Source: [Synthesis, characterization, antibacterial and antitubercular activity of some substituted N-[4-(3-phenyl-acryloyl)phenyl]benzamides]()]

Applications in scientific research

N-(4-acetylphenyl)benzamide has been used as a starting material for the synthesis of more complex molecules, such as chalcones. Chalcones are a class of organic compounds with various potential applications in scientific research, including:

  • Antibacterial and antifungal activities: Studies have shown that some chalcones exhibit antibacterial and antifungal properties. Source: [Synthesis and biological evaluation of novel N-phenyl/substituted phenyl-2-chloro-5-substituted acetophenones and their corresponding β-diketones and thiazoles: ]
  • Antioxidant properties: Chalcones have been shown to possess antioxidant properties, which may be beneficial for various applications. Source: [Antioxidant activity of some novel synthesized chalcones]

N-(4-acetylphenyl)benzamide is an organic compound with the molecular formula C15_{15}H13_{13}NO2_2. It appears as a white powder and has a melting point in the range of 204-206 °C. The compound features a benzamide structure where an acetyl group is substituted at the para position of the phenyl ring. Its molecular weight is approximately 239.9 g/mol, and it is characterized by its distinct chemical properties and potential biological activities .

Typical of amides and ketones. Key reactions include:

  • Acylation Reactions: N-(4-acetylphenyl)benzamide can participate in acylation reactions with different acyl chlorides to form new derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-acetylphenol and benzamide.
  • Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol or further react to yield other functional groups.

These reactions can be utilized in synthetic pathways to generate various derivatives with potentially enhanced properties .

Research indicates that N-(4-acetylphenyl)benzamide exhibits significant biological activity. It has been studied for its potential anti-proliferative effects against cancer cell lines, particularly within the National Cancer Institute's 60-cell line panel. Studies have shown that compounds containing the N-(4-acetylphenyl)benzamide moiety can demonstrate anti-cancer properties through mechanisms involving apoptosis and cell cycle arrest . Additionally, it may possess antibacterial and antitubercular activities, which are of interest for developing new therapeutic agents .

The synthesis of N-(4-acetylphenyl)benzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with p-aminoacetophenone and benzoyl chloride or its derivatives.
  • Reaction Conditions: The reaction is generally conducted in a solvent such as dichloromethane or ethanol, often under basic conditions (e.g., using sodium hydroxide).
  • Procedure:
    • Dissolve p-aminoacetophenone in the solvent.
    • Add benzoyl chloride gradually while stirring.
    • Allow the reaction to proceed for several hours at room temperature.
    • After completion, the mixture is cooled, and the precipitate is filtered and recrystallized from an appropriate solvent.

This method yields N-(4-acetylphenyl)benzamide with good purity and yield .

N-(4-acetylphenyl)benzamide finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating cancer and bacterial infections.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may be utilized in developing new materials with specific functionalities.

Studies involving N-(4-acetylphenyl)benzamide have focused on its interactions with biological macromolecules. For instance, research has highlighted its binding affinity to certain proteins involved in cancer pathways, which suggests its role as a modulator in these biological processes. Additionally, interaction studies have shown that it can form hydrogen bonds and π-π interactions, contributing to its biological efficacy .

N-(4-acetylphenyl)benzamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
N-(4-methylphenyl)benzamideSimilar amide structure with a methyl groupEnhanced lipophilicity due to methyl substitution
N-(4-hydroxyphenyl)benzamideContains a hydroxyl group at para positionPotentially increased solubility and reactivity
N-(4-acetoxyphenyl)benzamideAcetoxy group instead of acetylDifferent reactivity profile due to ester group
N-(4-fluorophenyl)benzamideFluorine substitution at para positionAltered electronic properties affecting activity

The uniqueness of N-(4-acetylphenyl)benzamide lies in its specific acetyl substitution, which influences its biological activity and chemical reactivity compared to these similar compounds .

XLogP3

2.3

Wikipedia

N-(4-Acetylphenyl)benzamide

Dates

Last modified: 08-15-2023

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